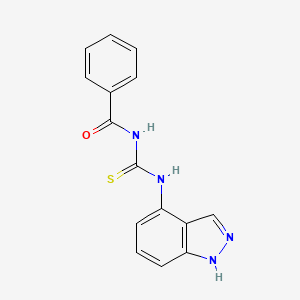
N-(1H-indazol-4-ylcarbamothioyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of indazoles, which are part of the compound , has been explored in recent years. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .Scientific Research Applications
Antibacterial Activity
Benzamide derivatives have shown moderate to potent antibacterial activity against Gram-positive and Gram-negative bacteria. This indicates their potential as antibacterial agents in medicinal chemistry. The study also highlighted the synthesis of N-(benzo[d]oxazol-2-ylcarbamothioyl)-2/4-substituted benzamides and their experimental evaluation for antibacterial properties, along with molecular docking studies to understand the binding interactions with bacterial proteins (Poonam M. Wanjari et al., 2021).
Melanoma Cytotoxicity
Research into radioiodinated N-(2-(diethylamino)ethyl)benzamides has identified them as selective agents for melanotic melanoma, used for scintigraphic imaging in nuclear medicine. Synthesized benzamide derivatives conjugated with alkylating cytostatics showed enhanced toxicity against melanoma cells, suggesting a potential for targeted drug delivery in melanoma therapy (Markus Wolf et al., 2004).
Chromium Measurement
N-(Thiazol-2-ylcarbamothioyl) benzamide was used to design chromium(III) sensors, indicating its application in analytical chemistry for detecting chromium in pharmaceutical samples. The study presents a comparative study of membrane electrodes with different electron-ion exchangers, showcasing the synthesis and application of this compound in creating sensitive and selective chromium sensors (Parviz Ebadi Vazifekhoran et al., 2023).
Antimicrobial Activities
The synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives, which include Schiff bases derived from N-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-substituted-benzamides, have been explored. These compounds were characterized and tested for their antibacterial and antifungal activities, indicating their potential use in developing new antimicrobial agents (Yatin J. Mange et al., 2013).
Anti-Influenza Virus Activity
A new route to the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles has been explored for significant antiviral activities against bird flu influenza (H5N1). This study underscores the potential of these compounds in developing treatments for influenza A virus infections (A. Hebishy et al., 2020).
Future Directions
properties
IUPAC Name |
N-(1H-indazol-4-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS/c20-14(10-5-2-1-3-6-10)18-15(21)17-12-7-4-8-13-11(12)9-16-19-13/h1-9H,(H,16,19)(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCASUVLRCBGMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC3=C2C=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401329562 |
Source


|
| Record name | N-(1H-indazol-4-ylcarbamothioyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401329562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24824415 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
54768-43-3 |
Source


|
| Record name | N-(1H-indazol-4-ylcarbamothioyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401329562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


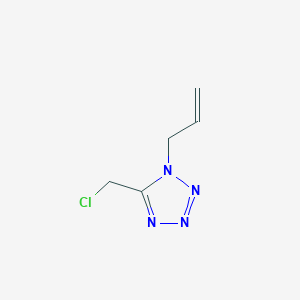
![[1-(2-Methyl-4-nitrophenyl)piperidin-4-yl]methanol](/img/structure/B2841728.png)
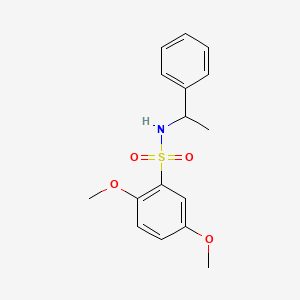
![[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl 3-(furan-2-yl)-2-(5-phenyl-1H-1,2,3,4-tetrazol-1-yl)prop-2-enoate](/img/structure/B2841732.png)
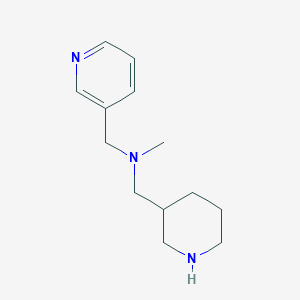

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2841738.png)
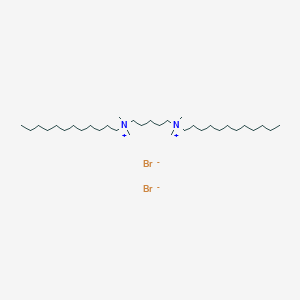
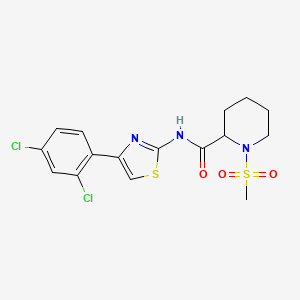
![(Z)-3-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-[3-(trifluoromethyl)phenyl]-2-propenenitrile](/img/structure/B2841743.png)
![6-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2841745.png)

